2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-indol-1-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-19(13-23-10-7-15-4-1-2-6-18(15)23)22-12-16-5-3-9-21-20(16)17-8-11-25-14-17/h1-11,14H,12-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRKZWHJTQOHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=C(N=CC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with an indole precursor, various functional groups are introduced through electrophilic substitution reactions.
Thiophene and Pyridine Integration: The thiophene and pyridine rings are synthesized separately and then coupled with the indole derivative using cross-coupling reactions such as Suzuki or Heck reactions.
Final Coupling: The final step involves the coupling of the indole-thiophene-pyridine intermediate with acetamide under specific conditions, often using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related acetamide derivatives:
Key Observations :
- Pyridine-containing analogs (e.g., 2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide) exhibit strong binding to enzymes like SARS-CoV-2 Mpro due to interactions with HIS163 and ASN142 .
Biological Activity
2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates an indole ring, a thiophene ring, and a pyridine ring, which are known for their diverse biological effects.
Chemical Structure
The compound can be represented by the following molecular formula:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate several biological pathways, which may lead to therapeutic effects such as anti-inflammatory and anticancer activities. The specific mechanisms through which this compound exerts its effects are still under investigation, but it is believed to influence signaling pathways related to cell proliferation and apoptosis.
Antiviral Activity
Recent studies have indicated that derivatives of indole-based compounds exhibit significant antiviral properties. For instance, a series of compounds similar to 2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide were evaluated for their activity against respiratory syncytial virus (RSV) and influenza A virus (IAV). Among these derivatives, several demonstrated low micromolar to sub-micromolar effective concentrations (EC50) against both viruses, indicating strong antiviral potential .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Indole derivatives are often studied for their ability to inhibit cancer cell growth. In vitro assays have shown that compounds with similar structures can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .
Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy of indole derivatives, researchers synthesized multiple compounds and tested their activity against RSV and IAV. The results indicated that certain derivatives achieved significant inhibition of viral replication with EC50 values ranging from 0.5 to 5 µM. The most potent compounds were identified as promising candidates for further development as antiviral agents .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related indole compounds. The study revealed that specific derivatives induced apoptosis in human cancer cells through the activation of the p53 pathway. The IC50 values for these compounds ranged from 10 to 20 µM, highlighting their potential as therapeutic agents in cancer treatment .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
